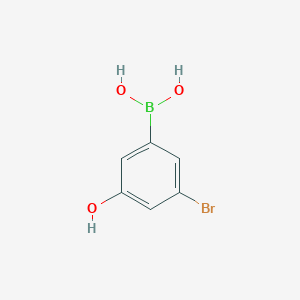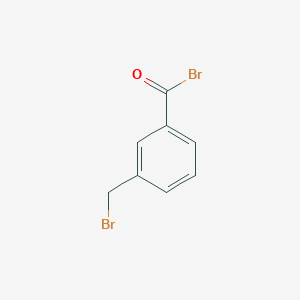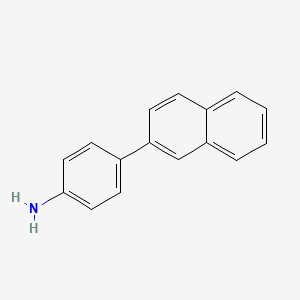![molecular formula C9H18N2 B3115497 2-Azaspiro[4.5]decan-4-amine CAS No. 2098057-86-2](/img/structure/B3115497.png)
2-Azaspiro[4.5]decan-4-amine
Vue d'ensemble
Description
2-Azaspiro[4.5]decan-4-amine is a heterocyclic compound characterized by a spiro linkage, where an azetidine ring is fused to a decane ring.
Mécanisme D'action
Target of Action
The primary target of 2-Azaspiro[4.5]decan-4-amine is the SHP2 protein , a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene . SHP2 plays a crucial role in cell growth and differentiation via the MAPK signaling pathway . It also plays an important role in the programmed cell death pathway (PD-1/PD-L1) .
Mode of Action
This compound acts as an allosteric inhibitor of SHP2 . It inserts into the “blocking” loop located at the interdomain interface of N-SH2, C-SH2, and PTP domains, which stabilizes SHP2 in the inactive “closed” conformation .
Biochemical Pathways
The inhibition of SHP2 by this compound affects multiple oncogenic cell-signaling cascades such as RAS-ERK and JAK-STAT . These pathways are involved in cell proliferation, survival, and differentiation, and their dysregulation is often associated with various types of cancer .
Pharmacokinetics
The pharmacokinetics of 2-Azaspiro[4Similar compounds have been found to have moderate potency, selectivity, and oral bioavailability .
Result of Action
The inhibition of SHP2 by this compound can lead to the suppression of the aforementioned oncogenic signaling pathways . This can result in decreased cell proliferation and survival, potentially leading to the regression of tumors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of formation of impurities in the compound depends on factors such as its polymorphic modification, temperature, moisture, shredding rate, and the presence of some excipients .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Azaspiro[4.5]decan-4-amine are not fully understood yet. It has been identified as a key component in the synthesis of important biologically active compounds .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the limited available research. It is known that the compound is promising for the production of important biologically active compounds .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It has been found to be involved in the synthesis of important biologically active compounds .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the formation of a related compound, ImpA, from crystalline GP depends on its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that the compound is promising for the production of important biologically active compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that the compound is promising for the production of important biologically active compounds .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that the compound is promising for the production of important biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decan-4-amine can be achieved through various methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process . Another method involves the synthesis from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, difluoroalkylated derivatives can be formed through difluoroalkylation reactions .
Applications De Recherche Scientifique
2-Azaspiro[4.5]decan-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Another spiro compound with similar structural features.
2,8-Diazaspiro[4.5]decane: A compound with two nitrogen atoms in the spiro structure.
2,7-Diazaspiro[4.5]decane: Similar to 2,8-diazaspiro[4.5]decane but with a different nitrogen atom arrangement.
Uniqueness
2-Azaspiro[4.5]decan-4-amine is unique due to its specific spiro linkage and the presence of an azetidine ring fused to a decane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-azaspiro[4.5]decan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-8-6-11-7-9(8)4-2-1-3-5-9/h8,11H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYIZSBKOZYAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B3115420.png)






![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/structure/B3115477.png)

![5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B3115495.png)
![3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3115502.png)

![3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B3115514.png)

